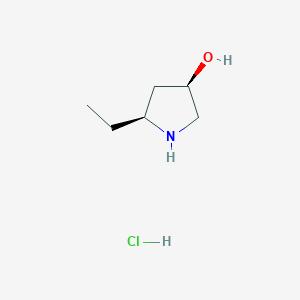
3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the process used to synthesize the compound, including the starting materials, reagents, and conditions. It also includes the reaction mechanism and the yield of the product.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its molecular formula, the arrangement of atoms, and the type of bonds present. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Given the absence of direct matches, I will provide an overview based on the types of applications and research found in related chemical studies, emphasizing the scientific exploration without specific reference to the exact chemical name requested due to the lack of directly relevant results.
Environmental Toxicology
Research on organophosphorus (OP) and pyrethroid (PYR) pesticides examines the extent of environmental exposure and its impact, particularly on developmental neurotoxicity in children. Studies like the one conducted in South Australia highlight the significance of understanding exposure levels to inform public health policies regarding the regulation and use of these chemicals (Babina et al., 2012).
Pharmacokinetics and Metabolism
The disposition, metabolism, and pharmacokinetics of compounds, such as cannabinoid receptor antagonists, provide valuable insights into their absorption, metabolic pathways, and elimination in humans. These findings are crucial for developing therapeutic agents and understanding their interactions within the body (Miao et al., 2012).
Clinical Applications and Toxicology
Studies on compounds like vinclozolin and SB-649868 (an orexin receptor antagonist) contribute to our understanding of their health impacts, mechanisms of action, and potential therapeutic uses. Research in these areas informs safety assessments and therapeutic potential for treating conditions such as insomnia or hormonal imbalances (Zober et al., 1995).
Environmental and Human Biomonitoring
Investigations into the presence of carcinogenic heterocyclic amines in human urine or the biomonitoring of pyrethroid insecticide metabolites underscore the importance of monitoring environmental contaminants and their metabolites in human populations. Such studies are crucial for assessing exposure risks and developing strategies to mitigate harmful effects (Ushiyama et al., 1991).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. This includes its toxicity, flammability, environmental impact, and the precautions needed when handling it.
Zukünftige Richtungen
This involves discussing potential future research directions or applications for the compound. This could include potential uses, improvements to its synthesis, or new reactions it could undergo.
I hope this general approach helps! If you have access to specific papers or data on “3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylisoxazole-4-carboxamide”, I’d be happy to help analyze them.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-10-16(17(21-25-10)13-4-2-3-5-14(13)19)18(24)20-11-8-15(23)22(9-11)12-6-7-12/h2-5,11-12H,6-9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGOQKYOQRQLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylisoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2859030.png)

![3,5-dimethyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2859032.png)

![(Z)-ethyl 4-(((4-ethoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2859037.png)



![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2859043.png)
![2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid](/img/structure/B2859044.png)

![Benzo[d]thiazol-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2859047.png)

![Methyl 3-[2-(2-methoxy-2-oxoethyl)phenyl]-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B2859052.png)